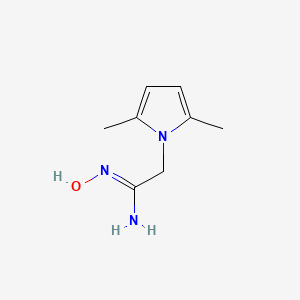
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2,5-dimethylpyrrole with appropriate reagents to introduce the ethanimidamide moiety. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by treatment with hydroxylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学的研究の応用
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
作用機序
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
類似化合物との比較
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol group instead of ethanimidamide.
2-(3-Methyl-1H-pyrazol-1-yl)ethanol: Contains a pyrazole ring instead of a pyrrole ring.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Features a triazole ring.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern and the presence of the ethanimidamide group
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrrol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-6-3-4-7(2)11(6)5-8(9)10-12/h3-4,12H,5H2,1-2H3,(H2,9,10) |
InChIキー |
LIHWJOHJBHKRRR-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(N1C/C(=N/O)/N)C |
正規SMILES |
CC1=CC=C(N1CC(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


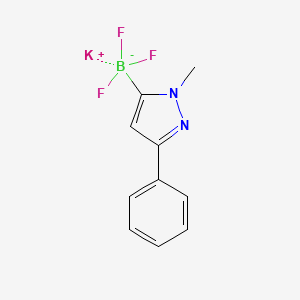
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)

amine hydrochloride](/img/structure/B15297156.png)
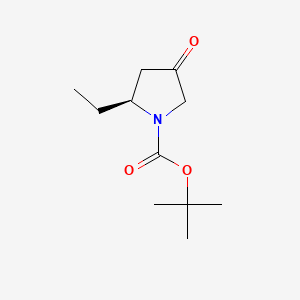
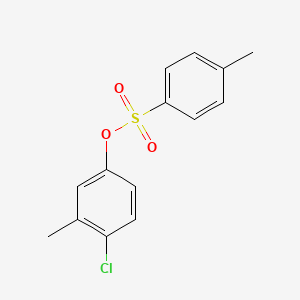
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
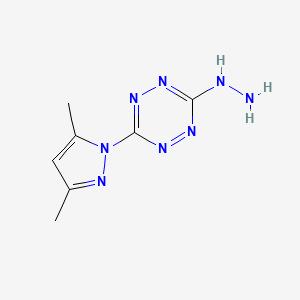

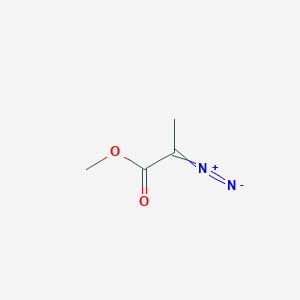
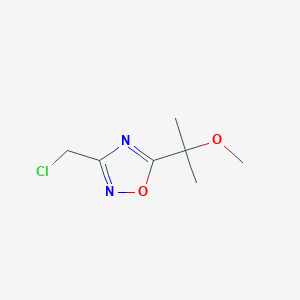
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)
